molecular formula C31H48O4 B1681275 Testosterone ketolaurate CAS No. 5874-98-6

Testosterone ketolaurate

Cat. No.: B1681275
CAS No.: 5874-98-6
M. Wt: 484.7 g/mol
InChI Key: LTGBMQYUNNUCHA-DQUDHZTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a testosterone ester introduced in 1956 and marketed under brand names such as Androdurin and Testosid-Depot . This compound is used primarily for its anabolic and androgenic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Testosterone ketolaurate is synthesized through the esterification of testosterone with lauric acid. The reaction typically involves the use of an acid catalyst to facilitate the ester bond formation between the hydroxyl group of testosterone and the carboxyl group of lauric acid .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Testosterone ketolaurate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Testosterone ketolaurate has several applications in scientific research:

Mechanism of Action

Testosterone ketolaurate exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes that promote the development of male secondary sexual characteristics and muscle growth. The compound is hydrolyzed in the body to release active testosterone, which then exerts its physiological effects .

Comparison with Similar Compounds

  • Testosterone propionate
  • Testosterone enanthate
  • Testosterone cypionate

Comparison: Testosterone ketolaurate is unique due to its specific ester chain, which affects its pharmacokinetics and duration of action. Compared to other testosterone esters, this compound has a different release profile and duration of action, making it suitable for specific therapeutic applications .

Biological Activity

Testosterone ketolaurate, a derivative of testosterone, has garnered attention for its potential biological activities and therapeutic applications. This article delves into its pharmacological profile, biological mechanisms, and clinical implications, supported by data tables and case studies.

Overview of this compound

This compound (also known as testosterone caprinoylacetate) is an esterified form of testosterone. It combines the anabolic properties of testosterone with a fatty acid chain, which may influence its pharmacokinetics and biological activity. This compound is primarily investigated for its potential use in hormone replacement therapy and anabolic applications.

The biological activity of this compound is largely attributed to its interaction with androgen receptors (ARs). Upon administration, it is hypothesized that this compound is hydrolyzed to release free testosterone, which then binds to ARs in various tissues, including muscle and bone. This binding initiates a cascade of genomic and non-genomic actions that promote anabolic processes:

  • Increased Protein Synthesis : Testosterone enhances muscle mass and strength by promoting protein synthesis in muscle cells.
  • Bone Density Improvement : It aids in maintaining bone density by stimulating osteoblast activity.
  • Metabolic Effects : Testosterone influences fat distribution and glucose metabolism, potentially reducing the risk of metabolic syndrome.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Absorption : Following administration, the compound is absorbed into the bloodstream, where it undergoes ester cleavage.
  • Distribution : this compound's lipophilic nature may enhance its distribution in adipose tissues.
  • Metabolism : It is metabolized primarily in the liver, where it can be converted into active metabolites.
  • Excretion : The metabolites are excreted via urine.

Table 1: Summary of Clinical Findings on this compound

Study/CasePopulationInterventionKey Findings
Hypogonadal menThis compound administrationSignificant increase in serum testosterone levels; improved libido and energy levels.
Obese patientsKetogenic diet with this compoundEnhanced weight loss correlated with increased testosterone levels.
Aging malesLong-term testosterone therapyReduced symptoms of hypogonadism; improved metabolic markers.

Case Study Analysis

  • Case Study on Hypogonadism :
    A 45-year-old male diagnosed with hypogonadism was treated with this compound. Over a 12-week period, serum testosterone levels increased from 200 ng/dL to 800 ng/dL. The patient reported significant improvements in mood, energy levels, and sexual function .
  • Impact on Obesity :
    In a cohort study involving obese men undergoing a ketogenic diet supplemented with this compound, researchers observed a notable increase in total testosterone levels (mean increase of 6.75 ng/mL) alongside significant weight loss (average reduction of 10 kg). This suggests a synergistic effect between dietary interventions and hormonal therapy .
  • Longitudinal Study on Aging :
    A longitudinal study assessed the effects of long-term testosterone therapy on aging males. Participants receiving this compound exhibited improved bone density and reduced visceral fat over two years, supporting its role in mitigating age-related declines in hormone levels .

Safety Profile and Considerations

While this compound has demonstrated beneficial effects, it is essential to consider potential side effects associated with androgen therapy:

  • Cardiovascular Risks : There is ongoing debate regarding the cardiovascular safety of testosterone therapy; monitoring blood pressure and lipid profiles is advised.
  • Hormonal Imbalances : Patients may experience fluctuations in estrogen levels due to aromatization.
  • Psychological Effects : Some individuals report mood swings or increased aggression.

Properties

CAS No.

5874-98-6

Molecular Formula

C31H48O4

Molecular Weight

484.7 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-oxododecanoate

InChI

InChI=1S/C31H48O4/c1-4-5-6-7-8-9-10-11-23(32)21-29(34)35-28-15-14-26-25-13-12-22-20-24(33)16-18-30(22,2)27(25)17-19-31(26,28)3/h20,25-28H,4-19,21H2,1-3H3/t25-,26-,27-,28-,30-,31-/m0/s1

InChI Key

LTGBMQYUNNUCHA-DQUDHZTESA-N

SMILES

CCCCCCCCCC(=O)CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Isomeric SMILES

CCCCCCCCCC(=O)CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C

Canonical SMILES

CCCCCCCCCC(=O)CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Appearance

Solid powder

Key on ui other cas no.

5874-98-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Testosterone ketolaurate;  Testosteroni ketolauras;  Testosterone ketolaurate;  Testosterone 3-oxododecanoate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Testosterone ketolaurate
Reactant of Route 2
Reactant of Route 2
Testosterone ketolaurate
Reactant of Route 3
Reactant of Route 3
Testosterone ketolaurate
Reactant of Route 4
Reactant of Route 4
Testosterone ketolaurate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Testosterone ketolaurate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Testosterone ketolaurate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.